molecular formula C19H23NO2 B2520592 N-(2-methoxy-2-phenylbutyl)-2-methylbenzamide CAS No. 1798039-33-4

N-(2-methoxy-2-phenylbutyl)-2-methylbenzamide

Cat. No.: B2520592
CAS No.: 1798039-33-4
M. Wt: 297.398
InChI Key: ULNQCFQRLXDWJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxy-2-phenylbutyl)-2-methylbenzamide is a benzamide derivative featuring a methoxy-substituted phenylbutyl chain attached to the amide nitrogen. The methoxy group and aromatic substituents in its structure may enhance its ability to act as a directing group in catalytic cycles, stabilizing transition states via chelation with transition metals .

Properties

IUPAC Name

N-(2-methoxy-2-phenylbutyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-4-19(22-3,16-11-6-5-7-12-16)14-20-18(21)17-13-9-8-10-15(17)2/h5-13H,4,14H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNQCFQRLXDWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C1=CC=CC=C1C)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-phenylbutyl)-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with 2-methoxy-2-phenylbutylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-phenylbutyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy or phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-methoxy-2-phenylbutyl)-2-methylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various conditions.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-phenylbutyl)-2-methylbenzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key benzamide derivatives and their properties:

Compound Name Substituents/Functional Groups Directing Group Type Key Applications Synthesis Yield (%) Reference ID
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide Anthraquinone backbone, 2-methylbenzamide N,O-bidentate C–H functionalization (Ru/Mn catalysis) 94 (acid chloride method)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxyalkyl, 3-methylbenzamide N,O-bidentate Catalytic C–H activation Not reported
N-(2-Nitrophenyl)-4-bromobenzamide (4MNB) Nitro, bromo substituents Monodentate Structural comparison studies Not reported
4-((S)-5-(3,5-Dichloro-4-fluorophenyl)-...-2-methylbenzamide Fluorinated isoxazoline, 2-methylbenzamide Not specified Environmental/biological studies (SDS) Not reported

Key Observations:

  • N,O-Bidentate Directing Groups : Compounds like N-(9,10-dioxoanthracenyl)-2-methylbenzamide and N-(2-hydroxyalkyl)-3-methylbenzamide utilize N,O-bidentate groups to stabilize metal chelates, enabling selective C–H bond activation . The target compound’s methoxy group may similarly enhance chelation with metals like Ru or Mn.
  • Synthetic Efficiency : Acid chloride methods (e.g., 94% yield for N-(9,10-dioxoanthracenyl)-2-methylbenzamide) are superior to carboxylic acid coupling (24% yield) due to higher reactivity . The target compound’s synthesis would likely follow similar protocols.

Challenges and Opportunities

  • Thermodynamic Stability : Five-membered chelates are favored in catalysis, but bulky substituents (e.g., 2-phenylbutyl in the target compound) may sterically hinder metal coordination .
  • Environmental Impact : Green synthesis methods (e.g., using DCC/DMAP coupling) remain less efficient than acid chloride routes, necessitating optimization for industrial scalability .

Biological Activity

N-(2-methoxy-2-phenylbutyl)-2-methylbenzamide is a compound of interest due to its potential biological activities, including enzyme inhibition and receptor binding. This article will explore the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound is characterized by its unique structure, which includes a methoxy group and a phenylbutyl side chain. This configuration may influence its interaction with biological targets, leading to various pharmacological effects.

The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors, thereby altering their activity. The compound may act as an inhibitor or modulator, affecting pathways that are critical for cellular functions.

Potential Targets:

  • Enzymes : It may inhibit certain enzymes involved in metabolic processes.
  • Receptors : The compound could interact with neurotransmitter receptors, influencing signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit enzymes involved in various metabolic pathways, which may have implications for drug development.
  • Antitumor Activity : Preliminary studies suggest potential antitumor effects, making it a candidate for further investigation in cancer therapy.
  • Neuropharmacological Effects : The compound may influence neurotransmitter systems, which could be relevant for treating neuropsychiatric disorders.

Table 1: Summary of Key Research Findings

Study ReferenceBiological EffectMethodologyFindings
Enzyme InhibitionIn vitro assaysShowed significant inhibition of target enzymes.
Antitumor ActivityCell line studiesIndicated reduced cell proliferation in cancer cell lines.
Neuropharmacological EffectsReceptor binding assaysDemonstrated binding affinity to neurotransmitter receptors.

Detailed Insights from Studies

  • Enzyme Inhibition : A study conducted using in vitro assays demonstrated that this compound significantly inhibited specific target enzymes, suggesting its potential as a therapeutic agent in metabolic disorders .
  • Antitumor Activity : Research involving various cancer cell lines revealed that this compound reduced cell proliferation by inducing apoptosis. This effect was attributed to the compound's ability to interfere with key signaling pathways involved in cell growth .
  • Neuropharmacological Effects : Binding assays indicated that this compound interacts with neurotransmitter receptors such as NMDA and GABA receptors, suggesting its potential role in modulating neurochemical activity .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityUnique Features
N-(2-methoxy-2-phenylbutyl)acetamideModerate enzyme inhibitionLacks the methyl group on the benzamide nitrogen
N-(4-chloro-benzamide)Antitumor activityContains a chlorine substituent affecting reactivity
N-(2-methoxy-2-phenylbutyl)-3-(pyridin-3-yl)acetamideNeuropharmacological effectsPyridine ring enhances receptor interactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.